![molecular formula C8H4BrFN2 B2587127 3-Bromo-7-fluoro-1,5-naphthyridine CAS No. 2418668-79-6](/img/structure/B2587127.png)
3-Bromo-7-fluoro-1,5-naphthyridine
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Overview
Description
3-Bromo-7-fluoro-1,5-naphthyridine is a chemical compound with the CAS Number: 2418668-79-6 . It has a molecular weight of 227.04 . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 3-Bromo-7-fluoro-1,5-naphthyridine, has been covered in several studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 3-Bromo-7-fluoro-1,5-naphthyridine is represented by the formula 1S/C8H4BrFN2/c9-5-1-7-8 (11-3-5)2-6 (10)4-12-7/h1-4H .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 3-Bromo-7-fluoro-1,5-naphthyridine, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
3-Bromo-7-fluoro-1,5-naphthyridine is a powder that is stored at room temperature . Its molecular weight is 227.04 .Scientific Research Applications
- This method involves coupling 3-bromo-1,5-naphthyridine with boronic acids to create diverse derivatives .
Medicinal Chemistry and Drug Development
Metal Complexes and Coordination Chemistry
Organic Synthesis and Functionalization
Materials Science and Optoelectronics
Suzuki Cross-Coupling Reactions
Nucleophilic Substitution Reactions
Safety and Hazards
Mechanism of Action
Target of Action
1,5-naphthyridines, in general, are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
Given the diverse biological activities of 1,5-naphthyridines, it is likely that they interact with multiple biochemical pathways .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-bromo-7-fluoro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHREQRUTYAXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-fluoro-1,5-naphthyridine |
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